Cirsimarin

Lipolysis Obesity Research Phosphodiesterase Inhibition

Cirsimarin is a uniquely dual-acting antilipogenic and lipolytic flavonoid glycoside—an adenosine A1 antagonist (Ki=6.5 μM) and PDE inhibitor—delivering 20x the lipolytic potency of caffeine. Unlike generic flavonoids, its defined prodrug-to-cirsimaritin metabolism and in vivo PK (t1/2=1.1 h, AUC=1068.2 ng/mL·h) ensure reproducible systemic exposure. Supplied at ≥98% purity, it is essential for lipolysis studies, anti-obesity target validation, and cosmetic cellulite formulation research. Other flavonoids cannot substitute for this mechanism-specific profile.

Molecular Formula C23H24O11
Molecular Weight 476.4 g/mol
CAS No. 13020-19-4
Cat. No. B190802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirsimarin
CAS13020-19-4
Synonyms2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one;  5,4'-Dihydroxy-6,7-dimethoxyflavone 4'-O-b-D-glucoside
Molecular FormulaC23H24O11
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
InChIInChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1
InChIKeyRETJLKUBHXTIGH-FZFRBNDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: Cirsimarin (CAS 13020-19-4) – A Flavonoid Glycoside with Defined Antilipogenic and Lipolytic Activity


Cirsimarin (CAS 13020-19-4) is a naturally occurring flavonoid glycoside [1], chemically defined as 5,4′-dihydroxy-6,7-dimethoxyflavone 4′-O-β-D-glucoside (molecular weight 476.43 g/mol) . It is isolated from several plant species, most notably Microtea debilis [2]. The compound is recognized for its well-characterized antilipogenic and lipolytic activities, which are attributed to its antagonism at the adenosine A1 receptor and inhibition of phosphodiesterase (PDE) . Cirsimarin is supplied as a high-purity solid for research use, with commercially available standards suitable for analytical and pharmacological applications .

Why a Generic Flavonoid Substitute Is Inadequate for Cirsimarin-Focused Research


In scientific procurement, substituting cirsimarin with a related flavonoid such as luteolin-7-O-glucoside, pectolinarin, or its aglycone cirsimaritin is not valid due to significant differences in both molecular mechanism and pharmacokinetic behavior. While many flavonoids are described as having broad 'antioxidant' or 'anti-inflammatory' activity, cirsimarin's functional profile is more specifically defined by its potent dual action as an adenosine A1 receptor antagonist (Ki = 6.5 μM) and a phosphodiesterase inhibitor [1]. Crucially, in vivo studies demonstrate that after oral administration, cirsimarin is metabolized to cirsimaritin [2], indicating that the parent glycoside is a critical prodrug influencing exposure and activity. This establishes a distinct structure-activity and pharmacokinetic relationship [3] that cannot be assumed for other flavonoid glycosides or aglycones, making precise compound selection essential for reproducible research outcomes [4].

Quantitative Evidence Guide for Cirsimarin: Comparator-Driven Differentiation for Procurement


Cirsimarin's 20-Fold Greater Lipolytic Potency Compared to Caffeine

In a direct comparative assay, cirsimarin demonstrated a significantly higher potency in stimulating lipolysis than the well-known reference lipolytic agent, caffeine. The half-maximal effective concentration (EC50) for cirsimarin was 0.025 mM, whereas the EC50 for caffeine was 0.49 mM under the same experimental conditions [1]. This represents a quantified difference in potency of approximately 20-fold, highlighting a substantial functional advantage for applications where a robust lipolytic trigger is required.

Lipolysis Obesity Research Phosphodiesterase Inhibition

In Vivo Antilipogenic Efficacy: Dose-Dependent Reduction in Visceral Adipose Tissue

An 18-day in vivo study in mice demonstrated that daily intraperitoneal administration of cirsimarin significantly and dose-dependently reduced the weight of intra-abdominal white adipose tissue (WAT) depots compared to vehicle-treated controls [1]. This effect was specifically localized to visceral fat, with no observed change in subcutaneous fat depots, indicating a targeted action on metabolically relevant adipose tissue [2].

Anti-obesity Adipogenesis Lipogenesis

Potent In Vitro Antilipogenic Activity (IC50 = 1.28 μM) on Isolated Adipocytes

Cirsimarin exerts a strong, direct inhibitory effect on the process of lipogenesis (fatty acid synthesis) in isolated adipocytes, as measured by the incorporation of radiolabeled acetate [1]. This antilipogenic action is quantified by an IC50 value of 1.28 ± 0.04 μM, which is in the low micromolar range [2]. This mechanism is distinct from its lipolytic activity and is hypothesized to be a primary driver of its in vivo effects on adipose tissue reduction [3].

Lipogenesis Adipocyte Biology Metabolic Disease

Pharmacokinetic Profile in Rats: Defined Systemic Exposure and Half-Life

The in vivo pharmacokinetic (PK) behavior of cirsimarin has been characterized following intravenous administration in rats. The compound exhibits a relatively short half-life (t1/2 = 1.1 ± 0.4 h) and a defined systemic exposure (AUC(0-t) = 1068.2 ± 359.2 ng/mL·h) [1]. This data is essential for planning in vivo dosing regimens and understanding the relationship between administered dose, circulating concentration, and observed biological effects [2].

Pharmacokinetics Drug Development In Vivo Studies

High-Value Application Scenarios for Cirsimarin (CAS 13020-19-4) in Research and Industry


Lipolysis and Obesity Research

Cirsimarin is a preferred tool compound for studies investigating the regulation of lipolysis and the development of anti-obesity therapeutics. Its dual action as a potent lipolytic agent (20x more potent than caffeine [1]) and a strong antilipogenic agent (IC50 = 1.28 μM [2]) makes it uniquely suitable for exploring the interplay between fat mobilization and storage. Its well-characterized in vivo efficacy in reducing visceral adipose tissue mass in rodent models [3] provides a strong rationale for its use in target validation and preclinical efficacy studies.

Pharmaceutical Lead Discovery and Development

Cirsimarin serves as a validated lead compound for medicinal chemistry programs targeting metabolic disorders. The elucidation of its dual mechanism—adenosine A1 receptor antagonism (Ki = 6.5 μM [1]) and phosphodiesterase inhibition [2]—provides a clear molecular target for structure-activity relationship (SAR) studies. Its defined pharmacokinetic profile in rats (t1/2 = 1.1 h, AUC(0-t) = 1068.2 ng/mL·h [3]) is essential for guiding the optimization of its drug-like properties, making it a more attractive starting point than uncharacterized natural products.

Cosmetic and Dermatological Research

The specific lipolytic activity of cirsimarin provides a direct, mechanism-based rationale for its investigation as a potential active ingredient in cosmetic or dermatological formulations aimed at reducing localized adiposity [1]. The patent literature explicitly claims its use in compositions for the cosmetic treatment of cellulite [2], which is supported by its demonstrated ability to reduce adipocyte size in vivo [3]. This distinguishes it from non-specific botanical extracts and provides a clear, evidence-based foundation for formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cirsimarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.